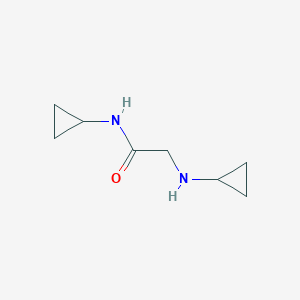

N-cyclopropyl-2-(cyclopropylamino)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

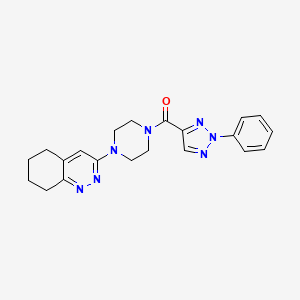

Descripción general

Descripción

“N-cyclopropyl-2-(cyclopropylamino)acetamide” is a chemical compound with the CAS Number: 1016742-15-6 . It has a molecular weight of 154.21 . The compound is typically stored at room temperature and is available in powder form .

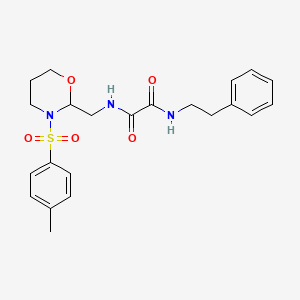

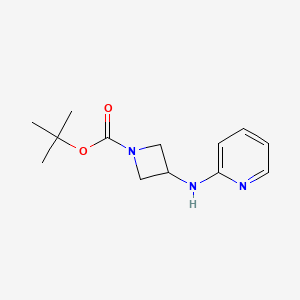

Molecular Structure Analysis

The IUPAC name for this compound is N-cyclopropyl-2-(cyclopropylamino)acetamide . The InChI code for this compound is 1S/C8H14N2O/c11-8(10-7-3-4-7)5-9-6-1-2-6/h6-7,9H,1-5H2,(H,10,11) .Physical And Chemical Properties Analysis

“N-cyclopropyl-2-(cyclopropylamino)acetamide” is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación

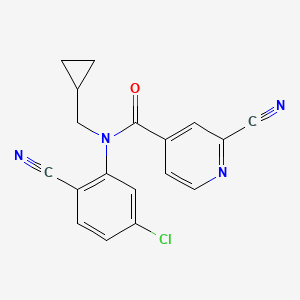

Conformational Features in Chemistry : N-cyclopropylacetamide, a secondary amide related to N-cyclopropyl-2-(cyclopropylamino)acetamide, shows unexpected conformational behavior. It has a significant E-rotamer population and adopts an ortho conformation, which is unusual for secondary acetamides. This distinct behavior is also observed in other secondary N-cyclopropyl amides (Gonzalez‐de‐Castro et al., 2015).

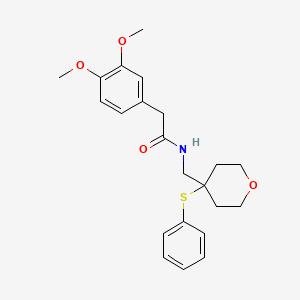

Biosynthesis in Plants : Cyclopropylamino compounds, likely similar to N-cyclopropyl-2-(cyclopropylamino)acetamide, are found in seeds of many Acer species. Their distribution and biosynthesis pathways, such as in the synthesis of hypoglycin-A in Acer pseudoplatanus, have been studied, indicating the compound's role in plant chemistry (Fowden & Pratt, 1973).

Pharmacological Properties : A study on a novel anilidoquinoline derivative structurally similar to N-cyclopropyl-2-(cyclopropylamino)acetamide showed significant antiviral and antiapoptotic effects, suggesting potential pharmacological applications of such compounds (Ghosh et al., 2008).

Drug Design and Receptor Binding : In the field of drug design, the cyclopropylic strain strategy is used to restrict conformation in the development of histamine H3 receptor antagonists. Compounds structurally related to N-cyclopropyl-2-(cyclopropylamino)acetamide were synthesized and evaluated for their pharmacological properties (Watanabe et al., 2010).

GPR119 Agonists : Phenoxy cyclopropyl phenyl acetamide derivatives, related to N-cyclopropyl-2-(cyclopropylamino)acetamide, were discovered as potent and selective GPR119 agonists. These compounds have implications in metabolic disorders and showcase the therapeutic potential of cyclopropyl-containing compounds (Zhu et al., 2017).

Chemistry of Tertiary N-Acyliminium Ions : The Kulinkovich cyclopropanation method was used to generate N,O-acetals, leading to the synthesis of various bi- and tricyclic lactams. This demonstrates the utility of cyclopropyl-containing compounds like N-cyclopropyl-2-(cyclopropylamino)acetamide in synthetic organic chemistry (Ollero et al., 1999).

Safety and Hazards

Propiedades

IUPAC Name |

N-cyclopropyl-2-(cyclopropylamino)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c11-8(10-7-3-4-7)5-9-6-1-2-6/h6-7,9H,1-5H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDYLPWZAVVETOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC(=O)NC2CC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopropyl-2-(cyclopropylamino)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1,3-Dimethyl-2,4-dioxo-7-propylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetic acid](/img/structure/B2439601.png)

![N-[1-[2-(4-Fluorophenyl)phenyl]ethyl]but-2-ynamide](/img/structure/B2439602.png)

![N-[1-(2,4-difluorophenyl)-1H-1,2,3,4-tetraazol-5-yl]-N,N-dimethylamine](/img/structure/B2439603.png)

![[(3,5-Dichloro-6-methylpyridin-2-yl)carbamoyl]methyl 2-chloropyridine-4-carboxylate](/img/structure/B2439607.png)

![N-(1,3-benzodioxol-5-yl)-2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2439608.png)

![2-[(2,5-Dimethylphenyl)methyl]-6-(4-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![N-[2,2-Difluoro-2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)ethyl]but-2-ynamide](/img/structure/B2439612.png)

![Methyl N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2439618.png)

![Ethyl 2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate](/img/structure/B2439619.png)